4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE
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Overview
Description
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorobenzenesulfonyl group, a thiazole ring, and a butyramide moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the reaction of 4-chlorobenzene with chlorosulfuric acid at elevated temperatures to form 4-chlorobenzenesulfonyl chloride.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a nucleophilic substitution reaction involving thiazole and the chlorobenzenesulfonyl intermediate.
Formation of the Butyramide Moiety: The final step involves the reaction of the intermediate with butyric acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Scientific Research Applications
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group.
4-Chlorobenzenesulfonyl chloride: Shares the chlorobenzenesulfonyl group but lacks the thiazole and butyramide moieties.
Uniqueness
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-18(23(20,21)12-6-4-11(15)5-7-12)9-2-3-13(19)17-14-16-8-10-22-14/h4-8,10H,2-3,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGLXXUNDUYRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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